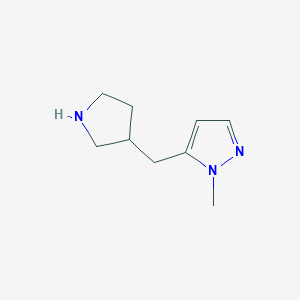

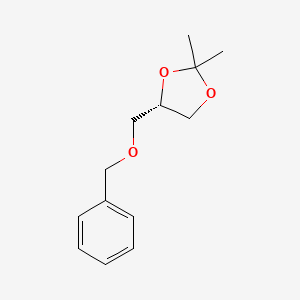

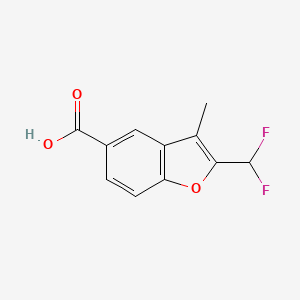

![molecular formula C31H19N3O3 B2609388 (E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 333351-42-1](/img/structure/B2609388.png)

(E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It is related to the class of compounds known as azo dyes . Azo dyes are a significant class of chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors .

Synthesis Analysis

The synthesis of such compounds often involves the incorporation of heterocyclic moieties into the azo dye scaffold, which has been shown to improve the bioactive properties of the target derivatives . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple aromatic rings and azo groups. Azo chromophores are a group of colorant organic materials characterized by the presence of azo groups in the main skeleton structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds can be complex and varied. The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with 6,7-dimethoxy-3,4-dihydroisoquinoline produced 1-benzoyl-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-dione. This compound was studied using X-ray structural analysis, providing insight into its chemical structure and potential for further research applications (Aliev et al., 1997).

Antitumor Potential

A series of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives has been identified as a novel class of antitumor agents. These compounds selectively inhibit cyclin-dependent kinase 4 (CDK4) over CDK2 and CDK1, highlighting their potential in cancer therapy research (Tsou et al., 2009).

Photophysical Properties

Research into benzoisoquinoline-1,3-dione derivatives has demonstrated their potential as thermally activated delayed fluorescent (TADF) emitters. These compounds exhibit high quantum efficiency in red TADF devices due to the strong electron deficiency of the benzoisoquinoline-1,3-dione acceptor moiety (Yun & Lee, 2017).

Fluorescence Applications

The fluorescence properties of certain benzo[de]isoquinoline-1,3-dione derivatives have been studied for their potential in hydrogen bonding interactions and fluorescence enhancement or quenching. These properties are essential for developing fluorescent probes and sensors (Tamuly et al., 2006).

Fluorescent Probes for DTT Detection

A novel two-photon fluorescent probe based on benzo[de]isoquinoline-1,3-dione for detecting DTT (1,4-dithiothreitol) was developed, showcasing the compound's application in biological and biochemical analysis. The probe demonstrates quick response and satisfactory selectivity for DTT, with potential use in cellular imaging (Sun et al., 2018).

Electrocatalysis and Sensing

Electrochemical studies have revealed the behavior of isoquinoline derivatives on carbon nanotube surfaces, with implications for selective ion recognition and hydrogen peroxide sensing. These findings open up new avenues for developing electrochemical sensors based on such molecular frameworks (Gayathri & Kumar, 2014).

Zukünftige Richtungen

The future directions for research on this compound and similar compounds could involve the development of new strategies for the synthesis of isoquinoline derivatives . There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .

Eigenschaften

IUPAC Name |

6-benzoyl-2-(4-phenyldiazenylphenyl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H19N3O3/c35-29(20-8-3-1-4-9-20)25-18-19-27-28-24(25)12-7-13-26(28)30(36)34(31(27)37)23-16-14-22(15-17-23)33-32-21-10-5-2-6-11-21/h1-19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRESENKXMTVXGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)N=NC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501041173 |

Source

|

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-benzoyl-2-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501041173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333351-42-1 |

Source

|

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-benzoyl-2-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501041173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

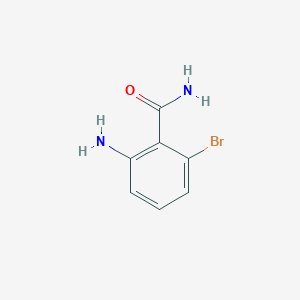

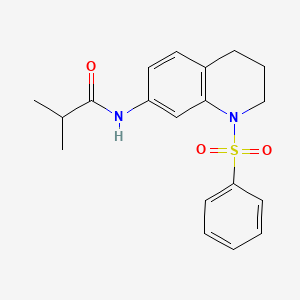

![(4-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2609308.png)

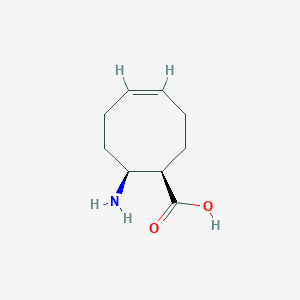

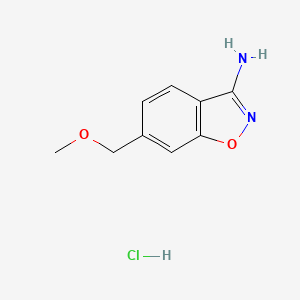

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B2609310.png)

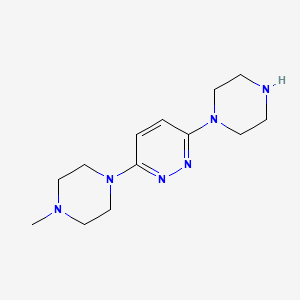

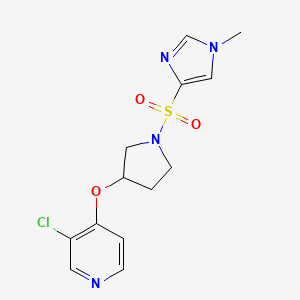

![N-(3,4-Dimethylphenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2609322.png)